molecular formula C15H13BrN2O4 B12503100 1-{2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12503100
M. Wt: 365.18 g/mol
InChI Key: DODZKITYABFDIU-UHFFFAOYSA-N
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Description

1-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated aromatic ring, a carbamoyl group, and a pyridine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the bromination of a methylphenyl compound, followed by the introduction of a carbamoyl group. The final steps involve the formation of the pyridine ring and the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

1-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(4-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID
  • 1-{[(4-FLUORO-3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID

Uniqueness

1-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

IUPAC Name

1-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H13BrN2O4/c1-9-6-11(3-4-12(9)16)17-13(19)8-18-7-10(15(21)22)2-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22)

InChI Key

DODZKITYABFDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)Br

Origin of Product

United States

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